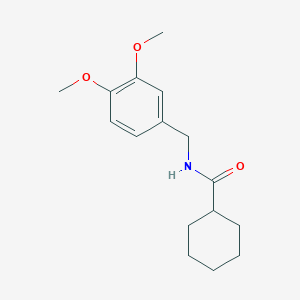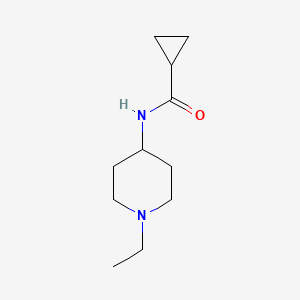
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-fluorophenyl)acetamide
Descripción general
Descripción
“N-(2,3-dihydro-1H-inden-5-yl)-2-(2-fluorophenyl)acetamide” is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of an indene moiety and a fluorophenyl group, which contribute to its unique chemical properties. It is of interest in various fields of scientific research due to its potential biological and chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dihydro-1H-inden-5-yl)-2-(2-fluorophenyl)acetamide” typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dihydro-1H-indene and 2-fluorophenylacetic acid.
Amidation Reaction: The key step involves the formation of the amide bond. This can be achieved through a condensation reaction between the carboxylic acid group of 2-fluorophenylacetic acid and the amine group of 2,3-dihydro-1H-indene.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of “this compound” may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification Techniques: Implementing purification techniques such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
“N-(2,3-dihydro-1H-inden-5-yl)-2-(2-fluorophenyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify its chemical structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be employed in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of “N-(2,3-dihydro-1H-inden-5-yl)-2-(2-fluorophenyl)acetamide” involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
Pathways: The compound may influence signaling pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,3-dihydro-1H-inden-5-yl)-2-phenylacetamide: Lacks the fluorine atom, which may affect its chemical and biological properties.
N-(2,3-dihydro-1H-inden-5-yl)-2-(4-fluorophenyl)acetamide: Has the fluorine atom in a different position, potentially altering its reactivity and interactions.
Uniqueness
“N-(2,3-dihydro-1H-inden-5-yl)-2-(2-fluorophenyl)acetamide” is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its electronic properties and interactions with biological targets.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c18-16-7-2-1-4-14(16)11-17(20)19-15-9-8-12-5-3-6-13(12)10-15/h1-2,4,7-10H,3,5-6,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZUECJGWKYVBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327355 | |
| Record name | N-(2,3-dihydro-1H-inden-5-yl)-2-(2-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49674038 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
847940-58-3 | |
| Record name | N-(2,3-dihydro-1H-inden-5-yl)-2-(2-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE](/img/structure/B4431628.png)
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B4431629.png)
![2-ethoxy-N-[4-(morpholine-4-carbonyl)phenyl]benzamide](/img/structure/B4431649.png)

![3-(propan-2-yloxy)-N-[1-(pyridin-4-yl)ethyl]benzamide](/img/structure/B4431668.png)
![3,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4431670.png)
![(2,6-DICHLOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B4431676.png)

![{4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}(2-FURYL)METHANONE](/img/structure/B4431687.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B4431692.png)
METHANONE](/img/structure/B4431700.png)

